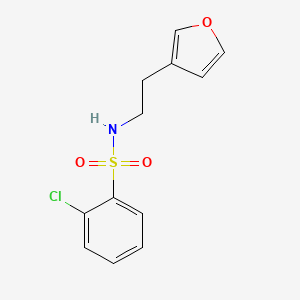

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a furan ring attached to an ethyl chain, which is further connected to a benzenesulfonamide moiety with a chlorine atom at the ortho position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzenesulfonyl chloride and 3-furyl ethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

Procedure: The 2-chlorobenzenesulfonyl chloride is first dissolved in the solvent, followed by the addition of a base such as triethylamine. The 3-furyl ethylamine is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours at room temperature.

Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzenesulfonamide moiety can be replaced by nucleophiles such as amines or thiols.

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of the corresponding amine.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide: Similar structure with a thiophene ring instead of a furan ring.

2-chloro-N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide: Contains a pyridine ring instead of a furan ring.

2-chloro-N-(2-(benzofuran-3-yl)ethyl)benzenesulfonamide: Features a benzofuran ring in place of the furan ring.

Uniqueness

The presence of the furan ring in 2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for further research and development.

Biologische Aktivität

2-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN1O3S, with a molecular weight of approximately 281.74 g/mol. The presence of a chloro group, a furan moiety, and a sulfonamide functional group contributes to its unique reactivity and biological profile.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Interaction with Biological Macromolecules : The furan ring may engage in π-π interactions, influencing various biological pathways such as signal transduction and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.015 |

| Staphylococcus aureus | 0.030 |

| Bacillus subtilis | 0.025 |

| Candida albicans | 0.020 |

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cellular assays, it has shown cytotoxic effects against several cancer cell lines, including:

- HeLa Cells : IC50 values around 25 µM.

- MCF-7 Cells : IC50 values around 30 µM.

This indicates that the compound may interfere with cancer cell proliferation and could serve as a lead compound in cancer therapy development .

Case Studies

- Antibacterial Activity Study : A study conducted by researchers evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The findings demonstrated that this compound showed significant inhibition against E. coli and S. aureus, suggesting its potential as an antibiotic agent.

- Cytotoxicity Assessment : In another investigation focused on cytotoxicity, the compound was tested against multiple cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in HeLa cells, highlighting its potential for further development as an anticancer drug .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond its biological activities:

- Pharmaceutical Development : It is being studied as a pharmaceutical intermediate for developing new drugs targeting bacterial infections and cancer.

- Research Applications : This compound serves as a building block in synthetic chemistry for creating more complex molecules with tailored biological activities .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFDMTLOMMISIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=COC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.